1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio-

CAS No.: 20064-42-0

Cat. No.: VC17285405

Molecular Formula: C9H7ClN2O2S3

Molecular Weight: 306.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20064-42-0 |

|---|---|

| Molecular Formula | C9H7ClN2O2S3 |

| Molecular Weight | 306.8 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)sulfonyl-3-methylsulfanyl-1,2,4-thiadiazole |

| Standard InChI | InChI=1S/C9H7ClN2O2S3/c1-15-8-11-9(16-12-8)17(13,14)7-4-2-6(10)3-5-7/h2-5H,1H3 |

| Standard InChI Key | ZVBQZRNBUYFLPA-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NSC(=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

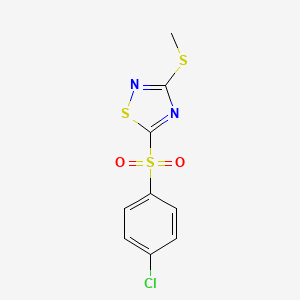

1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- has the systematic IUPAC name 5-(4-chlorophenyl)sulfonyl-3-methylsulfanyl-1,2,4-thiadiazole . Its molecular formula is C₉H₇ClN₂O₂S₃, corresponding to a molecular weight of 306.8 g/mol . The compound’s structure integrates three distinct functional groups:

-

A 1,2,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom)

-

A p-chlorophenylsulfonyl group (–SO₂–C₆H₄–Cl) at position 5

-

A methylthio (–S–CH₃) substituent at position 3

The SMILES notation CSC1=NSC(=N1)S(=O)(=O)C2=CC=C(C=C2)Cl accurately represents its connectivity .

Structural Isomerism and Tautomerism

The 1,2,4-thiadiazole core allows for positional isomerism, but the substituents at positions 3 and 5 lock the molecule into a single tautomeric form. X-ray crystallographic data for analogous compounds suggest planarity in the thiadiazole ring, with the sulfonyl group adopting a conformation perpendicular to the aromatic plane to minimize steric clashes .

Synthesis and Reactivity

Chemical Reactivity

The compound’s reactivity is governed by three primary sites:

-

Thiadiazole Ring: Susceptible to electrophilic attack at nitrogen atoms, particularly under acidic conditions.

-

Sulfonyl Group: Participates in nucleophilic substitution reactions, enabling derivatization of the para-chlorophenyl moiety.

-

Methylthio Substituent: Oxidation-prone, potentially converting to methylsulfinyl or methylsulfonyl groups under strong oxidizing agents.

Physicochemical Properties

Experimental and Calculated Properties

The sulfonyl group enhances polarity, while the methylthio and chlorophenyl groups contribute to hydrophobic interactions. These properties suggest limited bioavailability in unmodified form but potential for prodrug development.

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

Key SAR trends in thiadiazole antifungals include:

-

Para-Substituted Aromatics: Chlorine at the para position (as in this compound) improves target binding via hydrophobic and halogen-bonding interactions .

-

Sulfur-Containing Substituents: Methylthio groups increase potency compared to hydroxyl or amino analogs, likely due to reduced hydrogen bonding and enhanced passive diffusion.

Applications and Future Directions

Pharmaceutical Development

This compound’s structural features align with lead optimization criteria for antifungal agents. Potential modifications include:

-

Prodrug Synthesis: Esterification of the sulfonyl group to improve oral bioavailability.

-

Combinatorial Libraries: Generating analogs with varied substituents at positions 3 and 5 to explore SAR breadth.

Agricultural Chemistry

Thiadiazole derivatives are widely used as fungicides and insecticides. The chlorophenylsulfonyl moiety may confer systemic activity against phytopathogens, warranting evaluation in crop protection trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume